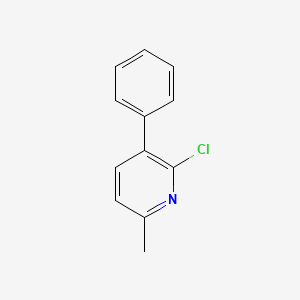

2-Chloro-6-methyl-3-phenylpyridine

Descripción

Propiedades

Fórmula molecular |

C12H10ClN |

|---|---|

Peso molecular |

203.67 g/mol |

Nombre IUPAC |

2-chloro-6-methyl-3-phenylpyridine |

InChI |

InChI=1S/C12H10ClN/c1-9-7-8-11(12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 |

Clave InChI |

DGSPLSBEOOKTDQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=C(C=C1)C2=CC=CC=C2)Cl |

Origen del producto |

United States |

An In-depth Technical Guide to 2-Chloro-6-methyl-3-phenylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthesis of 2-Chloro-6-methyl-3-phenylpyridine

The synthesis of 2-Chloro-6-methyl-3-phenylpyridine can be envisioned through a multi-step process, leveraging well-established palladium-catalyzed cross-coupling reactions to construct the core 3-phenylpyridine structure, followed by a regioselective chlorination step.

A highly efficient and widely used method for forming the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[5] This reaction offers high yields and excellent functional group tolerance. The proposed synthetic pathway would commence with a suitable brominated pyridine derivative.

Caption: Proposed synthetic pathway for 2-Chloro-6-methyl-3-phenylpyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the intermediate, 6-Methyl-3-phenylpyridine, from 2-Bromo-6-methylpyridine and phenylboronic acid.

Materials:

-

2-Bromo-6-methylpyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dried round-bottom flask, add 2-Bromo-6-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-Methyl-3-phenylpyridine.

Chlorination of 6-Methyl-3-phenylpyridine

The final step involves the selective chlorination of the 6-Methyl-3-phenylpyridine intermediate. The directing effects of the methyl and phenyl groups on the pyridine ring will influence the regioselectivity of this reaction. The electron-donating methyl group at the 6-position and the phenyl group at the 3-position will activate the ring towards electrophilic substitution. The most likely position for chlorination would be the C2 position due to the ortho-para directing nature of the substituents.

Various chlorinating agents can be employed, such as N-chlorosuccinimide (NCS) or chlorine gas in a suitable solvent. The reaction conditions would need to be carefully optimized to achieve selective monochlorination at the desired position and to avoid side reactions.

Caption: General experimental workflow for the synthesis and analysis.

Physicochemical Properties (Predicted)

The exact physicochemical properties of 2-Chloro-6-methyl-3-phenylpyridine are not experimentally determined. However, we can predict these properties based on its structure and by comparison with related compounds.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₂H₁₀ClN | Based on the chemical structure. |

| Molecular Weight | 203.67 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Phenylpyridine derivatives are often crystalline solids at room temperature. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc) | The presence of the phenyl and methyl groups increases lipophilicity. |

| Boiling Point | > 300 °C (estimated) | Higher than that of 3-phenylpyridine (271 °C) due to the additional chloro and methyl groups increasing the molecular weight and intermolecular forces. |

| Melting Point | 100-150 °C (estimated) | The introduction of substituents on the pyridine ring generally increases the melting point compared to the parent heterocycle. |

Applications in Drug Discovery

The 3-phenylpyridine scaffold is a highly valued pharmacophore in modern drug discovery, with derivatives exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The specific substitution pattern of 2-Chloro-6-methyl-3-phenylpyridine suggests several potential avenues for therapeutic applications.

Kinase Inhibition

A significant number of kinase inhibitors incorporate the pyridine or phenylpyridine moiety.[4] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The chloro and methyl groups on the pyridine ring, along with the phenyl group, can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, potentially leading to potent and selective kinase inhibition.

Caption: Potential binding mode of 2-Chloro-6-methyl-3-phenylpyridine in a kinase active site.

Other Potential Therapeutic Areas

-

Anticancer Agents: Many phenylpyridine derivatives have shown potent anticancer activity through various mechanisms, including tubulin polymerization inhibition.[4]

-

Anti-inflammatory Agents: The phenylpyridine scaffold can be found in molecules designed as inhibitors of inflammatory targets such as cyclooxygenase (COX) enzymes.

-

Antimicrobial Agents: Pyridine derivatives have been extensively studied for their antibacterial and antifungal properties.[2]

Safety and Handling

As with any novel chemical compound, 2-Chloro-6-methyl-3-phenylpyridine should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data is unavailable, related chlorinated and pyridine-containing compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

2-Chloro-6-methyl-3-phenylpyridine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This in-depth technical guide provides a roadmap for its synthesis, predicts its key physicochemical properties, and outlines its potential therapeutic applications based on the well-established importance of the 3-phenylpyridine scaffold. The proposed synthetic route, utilizing a Suzuki-Miyaura coupling followed by chlorination, offers a viable path for its preparation. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Taylor & Francis Online. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

-

Matrix Fine Chemicals. 2-CHLORO-6-METHYLPYRIDINE | CAS 18368-63-3. Available from: [Link]

-

National Library of Medicine. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-6-methyl-3-phenylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-methyl-3-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental properties, synthesis methodologies, and its emerging role as a scaffold in the development of novel therapeutic agents.

Core Molecular Attributes

2-Chloro-6-methyl-3-phenylpyridine is a substituted pyridine derivative featuring a chlorine atom at the 2-position, a methyl group at the 6-position, and a phenyl group at the 3-position. These substitutions create a unique electronic and steric environment that makes it a valuable building block in the design of targeted therapies.

Physicochemical and Spectroscopic Data

The structural characteristics of 2-Chloro-6-methyl-3-phenylpyridine determine its physical and chemical behavior. The following table summarizes its key molecular properties.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClN |

| Molecular Weight | 203.67 g/mol |

| IUPAC Name | 2-Chloro-6-methyl-3-phenylpyridine |

| CAS Number | Not available |

Note: As this is a specialized chemical, a dedicated CAS number may not be registered. Researchers should reference it by its IUPAC name and molecular formula.

Synthesis and Mechanistic Insights

The synthesis of 2-Chloro-6-methyl-3-phenylpyridine can be approached through various modern organic chemistry techniques. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction, which is renowned for its high yield and tolerance of various functional groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 2-Chloro-6-methyl-3-phenylpyridine from 2,3-dichloro-6-methylpyridine and phenylboronic acid.

Materials:

-

2,3-dichloro-6-methylpyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction vessel, add 2,3-dichloro-6-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add a 2M aqueous solution of potassium carbonate (3.0 eq) and toluene.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Chloro-6-methyl-3-phenylpyridine.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate in conjunction with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction.

-

Base: Potassium carbonate is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

-

Solvent System: The toluene/water biphasic system allows for the dissolution of both the organic reactants and the inorganic base.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura cross-coupling for 2-Chloro-6-methyl-3-phenylpyridine synthesis.

Applications in Drug Discovery

The 3-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] The presence of the chloro and methyl groups in 2-Chloro-6-methyl-3-phenylpyridine provides additional vectors for molecular interaction and metabolic stability, making it an attractive starting point for drug design.

Kinase Inhibition

Substituted pyridines are key components of many kinase inhibitors used in oncology.[3] The 2-chloro-6-methyl-3-phenylpyridine core can be functionalized to target the ATP-binding site of various kinases implicated in cancer cell proliferation and survival. For example, derivatives of the phenylpyridine scaffold have been investigated as inhibitors of Src family kinases, which are often overexpressed in various cancers.[1]

Signaling Pathway Diagram: Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a 2-Chloro-6-methyl-3-phenylpyridine derivative.

Other Therapeutic Areas

The versatility of the pyridine ring allows for its incorporation into compounds targeting a broad spectrum of diseases. For instance, pyridine derivatives have been explored for their potential in treating neurodegenerative diseases, inflammation, and infectious diseases.[4] The specific substitution pattern of 2-Chloro-6-methyl-3-phenylpyridine offers a unique chemical space for the development of novel therapeutics in these areas.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-6-methyl-3-phenylpyridine and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. In general, pyridine derivatives can be irritating to the skin, eyes, and respiratory system.[5][6]

Conclusion

2-Chloro-6-methyl-3-phenylpyridine is a valuable heterocyclic compound with significant potential in drug discovery and development. Its synthesis via robust methods like the Suzuki-Miyaura cross-coupling makes it readily accessible for further chemical modification. The inherent properties of the substituted phenylpyridine scaffold make it a promising platform for the design of novel kinase inhibitors and other therapeutic agents. Further research into the biological activities of 2-Chloro-6-methyl-3-phenylpyridine derivatives is warranted to fully explore its therapeutic potential.

References

-

Matrix Fine Chemicals. (n.d.). 2-CHLORO-6-METHYLPYRIDINE | CAS 18368-63-3. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-3-cyano-6-methyl-5-phenylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methylpyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-6-methyl-. Retrieved from [Link]

-

Molport. (n.d.). Compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2023, April 19). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Retrieved from [Link]

-

NJ.gov. (n.d.). 2-CHLOROPYRIDINE HAZARD SUMMARY. Retrieved from [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

-

ResearchGate. (2025, August 10). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. Retrieved from [Link]

- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

- Google Patents. (n.d.). CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.

-

Frontiers. (2024, August 13). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Retrieved from [Link]

-

RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nj.gov [nj.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

1H NMR spectrum of 2-Chloro-6-methyl-3-phenylpyridine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-methyl-3-phenylpyridine

Introduction

Substituted pyridines are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization. Among these, 2-Chloro-6-methyl-3-phenylpyridine stands as a key heterocyclic building block. Accurate structural elucidation is paramount for its application in synthesis and drug development, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.[4]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Chloro-6-methyl-3-phenylpyridine. Moving beyond a simple data report, we will dissect the spectrum by grounding our interpretation in the foundational principles of NMR, exploring the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and professionals who require a deep and practical understanding of NMR for structural verification.

Theoretical Framework: Predicting the Spectrum

A molecule's ¹H NMR spectrum is a direct reflection of its electronic and structural environment. For 2-Chloro-6-methyl-3-phenylpyridine, the key influences are the inherent aromaticity of the two rings and the electronic effects of the substituents.

-

Aromaticity and Ring Currents: Both the pyridine and phenyl rings possess delocalized π-electron systems. When placed in an external magnetic field, these electrons circulate, inducing a local magnetic field that strongly deshields the protons attached to the rings.[5][6] This "ring current" effect is why aromatic protons are characteristically found downfield (typically 7.0-9.0 ppm) compared to alkene protons.[5]

-

Substituent Effects on Chemical Shift: The precise chemical shift of each proton is modulated by the electron-donating or electron-withdrawing nature of the substituents.

-

Nitrogen and Chlorine: The nitrogen atom within the pyridine ring and the C2-chloro group are both highly electronegative. They withdraw electron density from the ring via the inductive effect, deshielding nearby protons and shifting their signals further downfield.[7][8][9]

-

Methyl Group: The C6-methyl group is electron-donating. It increases the electron density at the ortho and para positions of the pyridine ring, causing a slight shielding effect (an upfield shift) on the adjacent H-5 proton compared to an unsubstituted position.[8]

-

Phenyl Group: The C3-phenyl group acts primarily as an electron-withdrawing group in this context, further deshielding the adjacent pyridine protons. It also introduces its own set of five aromatic protons to the spectrum.

-

-

Spin-Spin (J) Coupling: Protons on adjacent carbons ("vicinal" protons) interact through the bonding electrons, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is distance and angle-dependent. For aromatic systems, the coupling constants are highly predictable:

Based on these principles, we can predict the ¹H NMR spectrum of 2-Chloro-6-methyl-3-phenylpyridine will feature three distinct regions: a singlet for the methyl group, two coupled doublets for the pyridine ring protons, and a complex multiplet for the phenyl ring protons.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality, reproducible NMR spectrum is contingent on a meticulous experimental protocol. Each step is designed to ensure the integrity of the final data.

Sample Preparation

The goal is to create a homogeneous, particle-free solution of the analyte in a deuterated solvent.[11]

-

Weighing the Analyte: Accurately weigh 5-10 mg of 2-Chloro-6-methyl-3-phenylpyridine. This concentration is optimal for achieving a high signal-to-noise ratio in a short time without causing line broadening due to increased solution viscosity.[12][13]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[14] Deuterated solvents are critical as they are "invisible" in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals.[11]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS). TMS is the universally accepted reference standard for ¹H NMR, with its signal defined as 0.0 ppm.[15]

-

Homogenization: Vortex the sample vial thoroughly to ensure complete dissolution and a homogenous solution.

-

Filtration (Critical Step): Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is non-negotiable; suspended particulate matter severely distorts the magnetic field homogeneity, leading to broad, uninterpretable peaks.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition

These parameters are typical for a 400 MHz spectrometer and are designed to balance resolution, sensitivity, and experiment time.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or zg | A standard one-pulse experiment. zg30 uses a 30° flip angle, suitable for faster repetition when multiple scans are needed.[16] |

| Number of Scans (NS) | 8 to 16 | Co-adding multiple scans averages out random noise, improving the signal-to-noise ratio (S/N). The S/N increases with the square root of NS.[17] |

| Spectral Width (SW) | ~16 ppm | Ensures the full range of expected chemical shifts (from TMS at 0 ppm to potentially downfield aromatic protons) is captured. |

| Acquisition Time (AT) | 2 - 4 seconds | The time the FID is recorded. A longer AT provides better digital resolution, allowing for more accurate definition of sharp peaks and coupling patterns.[17][18] |

| Relaxation Delay (D1) | 5 - 10 seconds | The time delay before each pulse. This must be sufficiently long (ideally 5 times the longest T₁ relaxation time) to allow all protons to fully relax. A proper D1 is essential for accurate signal integration.[16][19] |

Data Processing

The raw data, a Free Induction Decay (FID), must be mathematically transformed into the familiar frequency-domain spectrum.[20]

-

Apodization (Window Function): Multiply the FID by an exponential function to improve the signal-to-noise ratio, at the minor cost of slightly broader lines.

-

Fourier Transform (FT): This core step converts the time-domain FID into the frequency-domain spectrum.[21]

-

Phase Correction: Manually or automatically adjust the phase of the signals to ensure they are all purely absorptive (positive, symmetrical peaks).

-

Baseline Correction: Correct any rolling or distortion in the spectrum's baseline to ensure accurate integration.

-

Referencing: Calibrate the spectrum by setting the TMS signal to exactly 0.0 ppm.

-

Integration: Define the integral regions for each signal. The area under each peak is directly proportional to the number of protons it represents.

Spectral Analysis and Interpretation

The processed ¹H NMR spectrum of 2-Chloro-6-methyl-3-phenylpyridine in CDCl₃ is interpreted as follows:

Table 1: ¹H NMR Data for 2-Chloro-6-methyl-3-phenylpyridine (400 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C6–CH₃ | ~2.60 | Singlet (s) | - | 3H |

| Pyridine H-5 | ~7.15 | Doublet (d) | ~8.0 | 1H |

| Phenyl H-para | ~7.40 | Triplet (t) | ~7.4 | 1H |

| Phenyl H-meta | ~7.47 | Triplet (t) | ~7.6 | 2H |

| Phenyl H-ortho | ~7.55 | Doublet (d) | ~7.8 | 2H |

| Pyridine H-4 | ~7.65 | Doublet (d) | ~8.0 | 1H |

Note: The chemical shifts for the phenyl protons are highly coupled and may appear as a complex multiplet. The values provided are estimations of the central positions of their respective patterns.

Detailed Signal Assignment

-

Methyl Protons (δ ~2.60 ppm): This signal appears as a singlet, as there are no adjacent protons to couple with. Its upfield position is characteristic of aliphatic protons attached to an aromatic ring. It integrates to 3 protons.

-

Pyridine Protons (H-4 and H-5): These two protons split each other into two distinct doublets due to a strong ortho-coupling (³J) of approximately 8.0 Hz.

-

H-5 (δ ~7.15 ppm): This proton is shifted upfield relative to H-4. This is the result of the combined shielding effect of the adjacent electron-donating methyl group and being further away from the electronegative chlorine atom.

-

H-4 (δ ~7.65 ppm): This proton is the most downfield of the pyridine signals. It is deshielded by the adjacent electron-withdrawing phenyl group and the meta chlorine atom.

-

-

Phenyl Protons (δ ~7.40-7.55 ppm): These five protons appear as a complex multiplet in the aromatic region. The ortho-protons are typically the most deshielded due to their proximity to the pyridine ring, while the para-proton is the most shielded. The entire region integrates to 5 protons.

Caption: Molecular structure and key ³J (ortho) coupling.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for 2-Chloro-6-methyl-3-phenylpyridine. Through a systematic analysis grounded in fundamental NMR principles, every signal can be rationally assigned. The chemical shifts are dictated by the predictable electronic effects of the chloro, methyl, and phenyl substituents on the pyridine core, while the signal multiplicities are governed by well-understood spin-spin coupling rules. This guide demonstrates that a combination of a robust theoretical framework and a meticulous experimental protocol enables the full power of NMR spectroscopy to be leveraged for confident and accurate structural elucidation in chemical research and development.

References

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Defense Technical Information Center. Available at: [Link]

-

Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

1H NMR Spectra of Substituted Aminopyridines. (2006). Taylor & Francis Online. Available at: [Link]

-

Optimized Default 1H Parameters. (2020). University of Wisconsin-Madison, Chemistry Department. Available at: [Link]

-

NMR Data Processing. University of California, Davis. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. Available at: [Link]

-

NMR Education: How to Choose Your Acquisition Parameters?. (2020). Anasazi Instruments. Available at: [Link]

-

NMR Sample Preparation. Western University. Available at: [Link]

-

NMR Data Processing and Analysis. (2024). MathWorks. Available at: [Link]

-

NMR Spectroscopy of Aromatic Compounds. University of Wisconsin-Madison. Available at: [Link]

-

NMR data processing, visualization, analysis and structure calculation with NMRFx. National Center for Biotechnology Information. Available at: [Link]

-

How to Prepare Samples for NMR. University of Cambridge. Available at: [Link]

-

NMR data acquisition. Instruct-ERIC. Available at: [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. National Center for Biotechnology Information. Available at: [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). MDPI. Available at: [Link]

-

NMR data handling and (pre-)processing. The MetaRbolomics book. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

Direct Synthesis of Pyridine Derivatives. (2007). Journal of the American Chemical Society. Available at: [Link]

-

An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σ R ). ConnectSci. Available at: [Link]

-

Sample Preparation. University College London. Available at: [Link]

-

Effect of Substituents On Basicity of Pyridine. Scribd. Available at: [Link]

-

H NMR Spectroscopy. University of Calgary. Available at: [Link]

-

How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022). Chemistry LibreTexts. Available at: [Link]

-

Sample preparation for NMR measurements and points to keep in mind. University of Maryland, Baltimore County. Available at: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Basic Practical NMR Concepts. Michigan State University. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. scribd.com [scribd.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. ou.edu [ou.edu]

- 14. organomation.com [organomation.com]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 21. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

13C NMR spectral data for 2-Chloro-6-methyl-3-phenylpyridine

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 2-Chloro-6-methyl-3-phenylpyridine

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-Chloro-6-methyl-3-phenylpyridine. As a molecule of interest in medicinal chemistry and materials science, understanding its structural characteristics is paramount. This document moves beyond a simple data report to offer a detailed interpretation of the ¹³C NMR spectrum, grounded in fundamental principles of chemical shifts, substituent effects, and computational prediction. We will explore the rationale behind signal assignments, provide a robust experimental protocol for data acquisition, and contextualize the data within the broader landscape of substituted pyridine chemistry. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of novel pyridine derivatives.

Introduction: The Significance of 2-Chloro-6-methyl-3-phenylpyridine

The pyridine scaffold is a cornerstone in drug discovery and functional material design, prized for its unique electronic properties and ability to participate in hydrogen bonding. The specific substitution pattern of 2-Chloro-6-methyl-3-phenylpyridine creates a molecule with a distinct stereoelectronic profile. The chloro, methyl, and phenyl groups each impart significant electronic and steric influences on the pyridine ring, making ¹³C NMR spectroscopy an invaluable tool for confirming its structure and probing its electronic environment.

-

The 2-Chloro Group: Acts as an electron-withdrawing group via induction, influencing the chemical shifts of adjacent carbons.

-

The 6-Methyl Group: An electron-donating group that shields nearby carbons, causing upfield shifts.

-

The 3-Phenyl Group: Introduces a second aromatic system, creating steric hindrance that may affect the planarity between the two rings and adding a distinct set of signals to the spectrum.

Accurate interpretation of the ¹³C NMR spectrum is a critical step in quality control, reaction monitoring, and ultimate structure elucidation for this class of compounds.

Foundational Principles: Interpreting the ¹³C NMR of Substituted Pyridines

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, proton-decoupled ¹³C NMR spectra display each unique carbon as a single sharp singlet, simplifying the process of counting non-equivalent carbon atoms.[2] The chemical shift (δ), reported in parts per million (ppm), is the most important piece of information, indicating the electronic environment of each carbon.

Several key factors govern the ¹³C chemical shifts in 2-Chloro-6-methyl-3-phenylpyridine:

-

Hybridization: sp²-hybridized carbons of the aromatic pyridine and phenyl rings resonate downfield (typically 110-160 ppm) compared to the sp³-hybridized carbon of the methyl group (typically 15-30 ppm).[3][4]

-

Electronegativity: The electronegative chlorine atom deshields the carbon it is attached to (C2), causing a significant downfield shift. This effect extends to a lesser degree to adjacent carbons.[2]

-

Substituent Effects: The electron-donating methyl group at C6 will cause an upfield (shielding) effect on C6 and, to a lesser extent, the ortho and para carbons (C5 and C4). Conversely, the electron-withdrawing nature of the nitrogen atom and the chloro substituent significantly deshields the alpha (C2, C6) and gamma (C4) carbons of the pyridine ring.[5][6][7]

-

Quaternary Carbons: Carbons that are not attached to any protons (C2, C3, C6, and the phenyl carbon C1') often exhibit signals of lower intensity due to a less efficient relaxation mechanism (lack of Nuclear Overhauser Effect, NOE).[8] This can be a useful diagnostic tool for peak assignment.

Spectral Analysis: Predicted ¹³C NMR Data for 2-Chloro-6-methyl-3-phenylpyridine

The structure and numbering scheme for analysis are as follows:

Caption: Numbering scheme for 2-Chloro-6-methyl-3-phenylpyridine.

Based on computational models and data from analogous structures, the predicted ¹³C NMR chemical shifts are summarized below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Pyridine Ring | ||

| C2 | ~151.5 | Quaternary carbon attached to electronegative Cl and N; highly deshielded. Expected to have low intensity.[8] |

| C3 | ~136.0 | Quaternary carbon attached to the phenyl group. |

| C4 | ~138.0 | CH carbon; deshielded due to its 'para' relationship to the ring nitrogen. |

| C5 | ~122.0 | CH carbon; generally less deshielded than C4. |

| C6 | ~159.0 | Quaternary carbon attached to electron-donating CH₃ but also the ring N; significant downfield shift. |

| Phenyl Ring | ||

| C1' | ~137.5 | Quaternary ipso-carbon attached to the pyridine ring. |

| C2'/C6' | ~129.0 | Ortho CH carbons of the phenyl ring. |

| C3'/C5' | ~128.5 | Meta CH carbons of the phenyl ring. |

| C4' | ~127.5 | Para CH carbon of the phenyl ring. |

| Methyl Group | ||

| -CH₃ | ~24.0 | sp³-hybridized carbon, appears in the characteristic upfield alkyl region. |

Note: The chemical shifts of the phenyl group carbons (C2'/C6', C3'/C5') may not be perfectly equivalent due to potentially hindered rotation around the C3-C1' bond, which could lead to separate signals depending on the solvent and temperature. However, for a standard proton-decoupled spectrum, they are often observed as single, slightly broadened peaks.[14]

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data

To validate the predicted data, a robust experimental procedure is essential. The following protocol outlines the steps for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

4.1. Sample Preparation

-

Mass Determination: Accurately weigh 15-25 mg of high-purity 2-Chloro-6-methyl-3-phenylpyridine.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for more polar samples.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Securely cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief application of sonication may aid dissolution if necessary.

-

Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0.00 ppm), but modern spectrometers typically reference the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

4.2. Spectrometer Setup and Data Acquisition

This protocol is based on a standard 400 MHz or 500 MHz NMR spectrometer.

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Optimized Acquisition Parameters:

-

Pulse Program: zgpg30 or zgdc30 (standard proton-decoupled with 30° pulse). A 30° pulse angle is chosen over a 90° pulse to allow for a shorter relaxation delay (d1), significantly reducing the total experiment time without overly sacrificing signal, which is crucial for the slowly relaxing quaternary carbons.[15]

-

Acquisition Time (aq): ~1.0 - 1.5 seconds.

-

Relaxation Delay (d1): 2.0 seconds. This delay allows for partial relaxation of the quaternary carbons, ensuring they are observable.

-

Number of Scans (ns): Start with 128 scans. Increase as needed (e.g., 256, 512, or more) to achieve an adequate signal-to-noise ratio, especially for the weak quaternary carbon signals.

-

Spectral Width (sw): 240 ppm (from -10 to 230 ppm) to ensure all signals are captured.

-

Temperature: 298 K (25 °C).

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of ~1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to ensure the baseline is flat.

-

Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shift of all distinct peaks.

Conclusion and Outlook

The ¹³C NMR spectrum of 2-Chloro-6-methyl-3-phenylpyridine offers a wealth of structural information. Through a combination of foundational principles and modern computational prediction, we have established a clear and detailed assignment of its twelve unique carbon signals. The provided experimental protocol ensures that researchers can reliably acquire high-fidelity data for this compound. This technical guide serves as a comprehensive resource, empowering scientists to confidently utilize ¹³C NMR in their research and development efforts involving this important class of substituted pyridines. The logical framework presented here—from theoretical understanding to predictive analysis and experimental validation—is a transferable workflow applicable to the structural elucidation of many novel chemical entities.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link][5]

-

ACS Publications. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link][9]

-

ResearchGate. (n.d.). Experimental ¹³C NMR spectrum of 2-Cl-6-MA. [Link]

-

Semantic Scholar. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link][10]

-

Defense Technical Information Center. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link][6]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link][7]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-3-cyano-6-methyl-5-phenylpyridine. [Link]

-

Organic Syntheses. (n.d.). Pyridine and pyrimidine derivatives synthesis. [Link]

-

ACS Publications. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

nptel.ac.in. (n.d.). ¹³C NMR spectroscopy • Chemical shift. [Link][1]

- Google Patents. (n.d.). Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link][3]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link][2]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][4]

-

YouTube. (2022). sample ¹³C NMR spectra of compounds with common functional groups. [Link][8]

-

ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of ¹³C-NMR Shifts with sub-ppm Accuracy. [Link][13]

-

Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

-

University of Missouri. (2020). Optimized Default ¹³C Parameters. [Link][15]

-

MDPI. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Master Organic Chemistry. (2022). ¹³-C NMR - How Many Signals. [Link][14]

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chemrxiv.org [chemrxiv.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. CASPRE [caspre.ca]

- 12. NMR Predictor - Documentation [docs.chemaxon.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Technical Guide: Stability and Storage of 2-Chloro-6-methyl-3-phenylpyridine

[1]

CAS Number: 147936-60-5 Molecular Formula: C₁₂H₁₀ClN Molecular Weight: 203.67 g/mol Class: Halogenated Biaryl Pyridine / Pharmaceutical Intermediate[1]

Executive Summary: Critical Storage Parameters

For immediate implementation, adhere to the following Grade A storage specifications to maintain >98% purity over 24 months.

| Parameter | Specification | Criticality |

| Temperature | 2°C to 8°C (Refrigerated) | High – Retards oxidation of the methyl group.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical – Prevents moisture-induced hydrolysis and aerobic oxidation.[1] |

| Light Exposure | Dark / Amber Vial | High – Biaryl core is UV-active; prevents photocyclization.[1] |

| Container | Borosilicate Glass with Teflon-lined cap | Medium – Avoids plasticizer leaching.[1] |

| Desiccation | Required | Medium – 2-Chloropyridines are hygroscopic over long durations.[1] |

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Understanding the structural vulnerabilities of 2-Chloro-6-methyl-3-phenylpyridine is essential for predicting degradation pathways.[1] The molecule features three distinct functional zones, each contributing to its stability profile.

Structural Analysis

-

The 2-Chloro Substituent: Located adjacent to the pyridine nitrogen.[1] While generally stable, the electron-deficient ring renders this position susceptible to nucleophilic aromatic substitution (

), particularly under basic, aqueous conditions [1]. -

The 6-Methyl Group: A "benzylic-like" position.[1] The protons here are acidic (

) and susceptible to radical autoxidation to form the aldehyde or carboxylic acid upon prolonged exposure to air [2]. -

The 3-Phenyl Ring: Creates a biaryl system.[1] While sterically bulky (providing some protection to the 2-Cl position), it extends the conjugation system, increasing UV absorption and susceptibility to photodegradation.[1]

Physicochemical Properties (Experimental & Predicted)

-

Physical State: Solid (Off-white to pale yellow crystalline powder).[1]

-

Solubility: Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Sparingly soluble in water.[1]

-

Acidity/Basicity: Weakly basic due to the pyridine nitrogen, but the electron-withdrawing chlorine and phenyl group reduce basicity compared to 2-picoline.[1]

Stability Profiling & Degradation Pathways

The following diagram illustrates the potential degradation pathways based on the molecule's functional group chemistry.

Figure 1: Predicted degradation pathways.[1] The primary risks are oxidative attack on the methyl group and hydrolytic displacement of the chlorine atom.[1]

Thermal Stability

The compound is thermally stable up to ~100°C for short durations. However, prolonged exposure to temperatures >40°C can accelerate the disproportionation or slow oxidation of the methyl group.

-

Protocol: Avoid rotary evaporation bath temperatures above 45°C.

Hydrolytic Stability

The 2-chloro position is activated for nucleophilic attack.[1]

-

Risk: Low in neutral media.[1] High in strong basic conditions (NaOH/KOH) or acidic media at elevated temperatures.

-

Mechanism: Water acts as a nucleophile, displacing the chloride ion to form the 2-pyridone (tautomer of 2-hydroxypyridine).[1]

-

Prevention: Store in a desiccator; ensure solvents used in processing are anhydrous (<0.05% water).[1]

Photostability

The biaryl linkage (phenyl-pyridine) possesses significant UV absorption cross-section.[1]

Comprehensive Storage Protocols

Short-Term Storage (Active Use: < 1 Month)

For compounds in active use during synthesis campaigns:

-

Container: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap.

-

Environment: Store in a standard laboratory refrigerator (4°C).

-

Atmosphere: Flush headspace with Nitrogen or Argon after every use.[1]

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Long-Term Archival (> 6 Months)

For reference standards or bulk intermediates:

-

Primary Container: Amber vial, sealed under Argon. Parafilm is insufficient ; use electrical tape or a heat-shrink band over the cap-neck junction.[1]

-

Secondary Container: Place the primary vial inside a larger jar containing activated desiccant (e.g., Drierite or Silica Gel) and an oxygen scavenger sachet.[1]

-

Temperature: -20°C (Freezer) is optimal to arrest all kinetic degradation pathways.[1]

-

Inventory Log: Mark the "Date Opened" and "Re-test Date" (recommended: 12 months).

Storage Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for the intake and storage of 2-Chloro-6-methyl-3-phenylpyridine.

Quality Control & Re-Test Criteria

A "self-validating" system requires periodic checks to confirm integrity.[1]

| Test Method | Acceptance Criteria | Diagnostic Value |

| ¹H NMR (CDCl₃) | Integral ratio of Methyl (2.5-2.6 ppm) to Aromatic protons matches theoretical.[1] | Detects oxidation of methyl group (CHO/COOH peaks shift downfield). |

| HPLC (UV 254nm) | Purity ≥ 98.0% (Area %).[1] | Detects non-volatile hydrolysis products (2-pyridones).[1] |

| Appearance | Off-white/Pale Yellow solid.[1] | Darkening or "oiling out" indicates decomposition. |

Re-test Frequency:

-

Stored at -20°C: Every 24 months.

-

Stored at 4°C: Every 12 months.

Handling & Safety Profile

While detailed toxicological data for this specific CAS is limited, it should be handled as a Potent Pyridine Derivative .[1]

-

Hazard Classification (Inferred): Skin Irritant (H315), Eye Irritant (H319), STOT-SE (Respiratory Irritation H335).[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle strictly inside a fume hood.

-

Spill Cleanup: Adsorb with inert material (vermiculite); neutralize surfaces with weak detergent.[1] Do not use bleach (hypochlorite) as it may react with the pyridine nitrogen or methyl group [3].

References

-

Spivey, A. C., & Arseniyadis, S. (2004).[1] Pyridine Derivatives in Organic Synthesis. Wiley-VCH. (General reference on reactivity of 2-chloropyridines).

-

Newkome, G. R., & Paudler, W. W. (1982).[1] Contemporary Heterocyclic Chemistry. Wiley-Interscience.[1] (Mechanisms of methyl-pyridine oxidation).

-

Fisher Scientific. (2025).[1][2] Safety Data Sheet Template for Halogenated Pyridines. (Used for inferred GHS classification).

An In-depth Technical Guide on the X-ray Crystal Structure of 2-Chloro-6-methyl-3-phenylpyridine Derivatives

Introduction: The Significance of 3-Arylpyridines in Medicinal Chemistry

The 3-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active molecules.[2][3] The specific substitution pattern of a 2-chloro and a 6-methyl group on the pyridine ring, combined with a phenyl group at the 3-position, is of significant interest for the development of novel therapeutic agents. The chlorine atom at the 2-position can serve as a handle for further functionalization through cross-coupling reactions, while the methyl group at the 6-position can influence the molecule's conformation and metabolic stability. The dihedral angle between the pyridine and phenyl rings is a critical determinant of a molecule's three-dimensional shape and its ability to interact with biological targets. X-ray crystallography is the definitive method for determining this and other key structural parameters, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

Synthetic Pathways to 2-Chloro-6-methyl-3-phenylpyridine Derivatives

The synthesis of 2-Chloro-6-methyl-3-phenylpyridine derivatives can be approached through several established methodologies for the formation of biaryl linkages. The choice of synthetic route will often depend on the availability of starting materials and the desired substitution on the phenyl ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of synthesizing the target compounds, this would typically involve the reaction of a phenylboronic acid derivative with a suitable pyridine precursor. A plausible synthetic route is outlined below:

Caption: Synthetic approach via Suzuki-Miyaura coupling.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 2,6-dichloro-3-phenylpyridine (1.0 eq.), methylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-6-methyl-3-phenylpyridine derivative.

X-ray Crystallography: A Case Study of a Biaryl Heterocycle

As a proxy to understand the crystallographic features of the target compounds, we will examine the crystal structure of N-(3-Methylphenyl)pyrimidin-2-amine.[1] This molecule, while not a pyridine, shares the key feature of two linked aromatic rings, providing a relevant example for discussing crystal packing and intermolecular interactions.

Crystal Data and Structure Refinement

The crystallographic data for N-(3-Methylphenyl)pyrimidin-2-amine provides a blueprint for what to expect when analyzing a novel crystal structure.[1]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁N₃ |

| Formula Weight | 185.23 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a, b, c (Å) | 9.4461 (10), 10.0946 (11), 11.6266 (13) |

| α, β, γ (°) | 80.401 (1), 82.745 (2), 66.005 (1) |

| Volume (ų) | 996.55 (19) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 9569 |

| Independent Reflections | 4539 |

| Final R indices [I > 2σ(I)] | R₁ = 0.051, wR₂ = 0.167 |

Data sourced from the Crystallography Open Database, entry for N-(3-Methylphenyl)pyrimidin-2-amine.[1]

Molecular Conformation and Intermolecular Interactions

A key finding from the crystal structure of N-(3-Methylphenyl)pyrimidin-2-amine is the presence of two independent molecules in the asymmetric unit, which exhibit different conformations. The dihedral angles between the pyrimidine and phenyl rings are 39.00 (8)° and 4.59 (11)°.[1] This highlights the conformational flexibility of biaryl systems and the influence of the crystal packing environment on molecular shape.

The crystal packing is stabilized by a network of intermolecular interactions, including N—H···N hydrogen bonds and C—H···π interactions.[1] One of the independent molecules forms centrosymmetric dimers through an eight-membered {HNCN}₂ synthon.[1] These dimers are then linked to the other independent molecule via N—H···N hydrogen bonds, forming tetrameric aggregates.[1] These aggregates are further associated through C—H···N and C—H···π interactions, creating a stable three-dimensional network.[1]

Sources

Synthesis of 2-Chloro-6-methyl-3-phenylpyridine from 2-amino-6-methylpyridine

Technical Application Note: Modular Synthesis of 2-Chloro-6-methyl-3-phenylpyridine

Executive Summary

The synthesis of 2-chloro-6-methyl-3-phenylpyridine from 2-amino-6-methylpyridine presents a classic regioselectivity challenge in heterocyclic chemistry. Direct electrophilic substitution (e.g., halogenation) of 2-aminopyridines typically favors the C5 position (para to the amino group) over the desired C3 position.

To ensure high isomeric purity and reproducibility, this guide recommends a "Selectivity-First" strategy utilizing a Directed Ortho-Metalation (DoM) approach. By converting the starting material to a 2-chloro intermediate first, we utilize the chlorine atom to direct lithiation exclusively to the C3 position. This route avoids difficult chromatographic separations of C3/C5 isomers and leverages the chemoselective reactivity of iodine over chlorine in the final Suzuki-Miyaura coupling.

Retrosynthetic Analysis & Strategy

The route is designed to maximize regiocontrol by switching from an Electrophilic Aromatic Substitution (EAS) manifold (which favors C5) to a Directed Ortho-Metalation (DoM) manifold (which favors C3).

Strategic Pathway

-

Functional Group Interconversion (FGI): Conversion of the C2-amino group to a C2-chloro group via the Sandmeyer reaction.

-

Regioselective Functionalization: C3-lithiation of 2-chloro-6-methylpyridine directed by the C2-Cl and ring nitrogen, followed by iodination.

-

Chemoselective Coupling: Palladium-catalyzed cross-coupling of the C3-Iodo species with phenylboronic acid, leaving the C2-Cl intact.

Figure 1: Strategic workflow ensuring C3-regioselectivity via Directed Ortho-Metalation (DoM).

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methylpyridine (Sandmeyer Reaction)

Objective: Convert the amino group to a chloro group to enable DoM chemistry.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Amino-6-methylpyridine | 1.0 | Substrate |

| Sodium Nitrite (NaNO2) | 2.5 | Diazotization Agent |

| Hydrochloric Acid (conc. 12M) | Excess | Solvent/Proton Source |

| Copper(I) Chloride (CuCl) | 1.2 | Chlorinating Agent |

Protocol:

-

Dissolution: In a 500 mL 3-neck round-bottom flask (RBF), dissolve 2-amino-6-methylpyridine (10.8 g, 100 mmol) in concentrated HCl (60 mL). Cool the mixture to -5°C using an ice/salt bath. Caution: Exothermic.

-

Diazotization: Dropwise add a solution of NaNO2 (17.25 g, 250 mmol) in water (30 mL) over 45 minutes. Maintain internal temperature < 0°C. Stir for an additional 30 minutes at 0°C.

-

Checkpoint: The solution should be clear to slightly yellow.

-

-

Sandmeyer: In a separate vessel, dissolve CuCl (11.9 g, 120 mmol) in conc. HCl (40 mL) at 0°C. Slowly pour the diazonium salt solution into the CuCl solution with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature (RT) over 1 hour, then heat to 60°C for 2 hours to ensure completion (evolution of N2 gas ceases).

-

Workup: Cool to RT. Neutralize carefully with NaOH (aq) or Na2CO3 (solid) to pH ~8. Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Purification: Dry combined organics over MgSO4, filter, and concentrate. Purify via distillation or silica gel flash chromatography (Hexanes/EtOAc 9:1) if necessary.[1]

-

Expected Yield: 75-85%

-

Data: 2-Chloro-6-methylpyridine (Colorless oil/solid).

-

Step 2: Synthesis of 2-Chloro-3-iodo-6-methylpyridine (DoM)

Objective: Install the iodine atom specifically at C3 using the directing power of the C2-Cl group.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Chloro-6-methylpyridine | 1.0 | Substrate |

| LDA (2.0M in THF/Heptane) | 1.1 | Base (Lithiation) |

| Iodine (I2) | 1.2 | Electrophile |

| THF (Anhydrous) | Solvent | 0.2 M conc. |

Protocol:

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon/Nitrogen atmosphere. Add anhydrous THF (50 mL) and 2-chloro-6-methylpyridine (6.38 g, 50 mmol).

-

Lithiation: Cool the solution to -78°C (Dry ice/Acetone). Add LDA (27.5 mL, 55 mmol) dropwise via syringe over 20 minutes.

-

Critical Mechanism: The base removes the proton at C3. The C2-Cl group acidifies the C3-H via induction and stabilizes the lithiated species via coordination. The C6-Methyl blocks the C6 position, and C4/C5 are less acidic.

-

-

Equilibration: Stir at -78°C for 1 hour. The solution typically turns deep red/orange.

-

Quench: Dissolve Iodine (15.2 g, 60 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the lithiated species at -78°C.

-

Warming: Stir at -78°C for 30 mins, then allow to warm to RT over 2 hours.

-

Workup: Quench with saturated aqueous Na2S2O3 (Sodium thiosulfate) to reduce excess iodine (color changes from dark purple to yellow/clear). Extract with EtOAc (3 x 50 mL).

-

Purification: Recrystallization from Ethanol or column chromatography (Hexanes/EtOAc 95:5).

-

Expected Yield: 60-70%

-

Validation: 1H NMR should show two aromatic doublets (C4-H and C5-H) with ortho-coupling (~8 Hz).

-

Step 3: Synthesis of 2-Chloro-6-methyl-3-phenylpyridine (Suzuki Coupling)

Objective: Couple the phenyl ring to C3 without displacing the C2-Cl.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Chloro-3-iodo-6-methylpyridine | 1.0 | Substrate |

| Phenylboronic Acid | 1.1 | Coupling Partner |

| Pd(dppf)Cl2 · DCM | 0.03 (3 mol%) | Catalyst |

| Na2CO3 (2.0 M aq) | 2.5 | Base |

| 1,4-Dioxane | Solvent | 0.15 M conc. |

Protocol:

-

Assembly: In a reaction vial or RBF, combine the iodo-pyridine (2.53 g, 10 mmol), phenylboronic acid (1.34 g, 11 mmol), and Pd(dppf)Cl2 (245 mg, 0.3 mmol).

-

Solvent: Add 1,4-Dioxane (40 mL) and Na2CO3 solution (12.5 mL).

-

Degassing: Sparge with Nitrogen gas for 10 minutes (essential to preserve catalyst activity).

-

Reaction: Heat to 60-70°C for 4-6 hours.

-

Chemoselectivity Note: The oxidative addition of Pd(0) into the C-I bond is significantly faster than into the C-Cl bond. By keeping the temperature moderate (avoid refluxing at 100°C+ if possible) and monitoring the reaction, the C2-Cl bond remains intact.

-

-

Workup: Filter through a pad of Celite to remove Pd black. Dilute with water, extract with EtOAc.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1 to 8:2).

-

Expected Yield: 80-90%

-

Final Product: 2-Chloro-6-methyl-3-phenylpyridine.

-

Quality Control & Validation

| Analytical Method | Expected Result (Self-Validation) |

| TLC | Distinct Rf difference. Iodo-intermediate is less polar than the biaryl product. |

| 1H NMR | Product: Appearance of 5 phenyl protons (7.3-7.5 ppm). Retention of 2 aromatic pyridine protons (doublets) and 1 methyl singlet (~2.5-2.6 ppm). |

| MS (ESI) | Intermediate: M+ and M+2 (3:1 ratio due to Cl). Product: M+ and M+2 (3:1 ratio due to Cl). Mass shift from 253 (Iodo) to 203 (Phenyl). |

Troubleshooting Guide

-

Issue: Low Yield in Step 2 (DoM).

-

Cause: Moisture in THF or decomposition of LDA.

-

Fix: Titrate LDA before use. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Maintain strictly -78°C during addition.

-

-

Issue: "Scrambling" or C2-Phenyl formation in Step 3.

-

Cause: Over-reaction or catalyst insertion into C-Cl.

-

Fix: Reduce temperature to 50°C. Use Pd(PPh3)4 instead of Pd(dppf)Cl2 if selectivity is poor (though dppf is usually superior for sterics). Ensure stoichiometric control of boronic acid (do not use large excess).

-

-

Issue: Formation of 3,5-diiodo species in Step 2.

-

Cause: Excess base allowing equilibration to 3,5-dilithio species (rare with 1.1 eq LDA).

-

Fix: Strict stoichiometry (1.05 - 1.10 equiv LDA).

-

References

-

Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 2-chloropyridines: A general method for the synthesis of 2-chloro-3-substituted pyridines. Tetrahedron Letters, 21(43), 4137-4140.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Chemoselectivity Data: AChemBlock Entry for 2-Chloro-3-iodo-6-methylpyridine (CAS: 1214372-51-6).[3]

Sources

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-methyl-3-phenylpyridine Derivatives

Abstract

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-aryl-6-methyl-3-phenylpyridine derivatives, using 2-Chloro-6-methyl-3-phenylpyridine as a key intermediate. This class of substituted biarylpyridines is of significant interest in medicinal chemistry and materials science. This document offers an in-depth look at the reaction mechanism, a detailed experimental protocol, strategies for optimization, and a troubleshooting guide to assist researchers in achieving high-yield, reproducible results.

Introduction: The Importance of Biarylpyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid coupling partners.[1] This palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical and fine chemical industries for the construction of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[2] The 2,3,6-trisubstituted pyridine motif is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. The ability to efficiently and selectively introduce aryl groups at the 2-position of a pre-functionalized pyridine core, such as 2-Chloro-6-methyl-3-phenylpyridine, is a critical step in the synthesis of novel molecular entities with potential therapeutic applications.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) complex to the carbon-chlorine bond of 2-Chloro-6-methyl-3-phenylpyridine. This is often the rate-limiting step, especially with less reactive aryl chlorides.[3] The use of electron-rich and sterically hindered phosphine ligands on the palladium catalyst is crucial to facilitate this step.[5]

-

Transmetalation: The resulting palladium(II) complex then undergoes transmetalation. In this step, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This process is activated by a base, which forms a more nucleophilic boronate species.[6]

-

Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the palladium(II) complex couple to form the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-6-methyl-3-phenylpyridine with a representative arylboronic acid.

Materials:

-

2-Chloro-6-methyl-3-phenylpyridine

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add 2-Chloro-6-methyl-3-phenylpyridine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). The mixture should be a suspension.

-

Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization Strategies

Achieving optimal yields and purity in the Suzuki-Miyaura coupling of sterically hindered or electronically deactivated substrates like 2-Chloro-6-methyl-3-phenylpyridine often requires careful optimization of reaction parameters.[7] The following table summarizes key parameters and suggests alternatives for consideration.

| Parameter | Standard Condition | Alternatives & Considerations | Rationale & References |

| Palladium Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd₂(dba)₃, PEPPSI-IPr | The choice of catalyst is critical for activating the C-Cl bond. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective for challenging substrates.[2][8] |

| Ligand | dppf (in Pd(dppf)Cl₂) | P(t-Bu)₃, SPhos, XPhos, P(Cy)₃ | For reactions starting with a palladium source like Pd₂(dba)₃, the addition of a specific ligand is necessary. Bulky, electron-donating phosphines can significantly improve reaction rates and yields.[8][9] |

| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃, KOtBu | The base plays a crucial role in the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often beneficial for less reactive boronic acids.[5] |

| Solvent | Dioxane/Water | Toluene/Water, THF/Water, DMF/Water | The solvent system influences the solubility of reagents and the stability of the catalytic species. The presence of water is often necessary but should be optimized.[10] |

| Temperature | 80-100 °C | Room Temperature to 120 °C | Higher temperatures can accelerate the reaction but may also lead to decomposition or side reactions. Microwave heating can significantly reduce reaction times.[11] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Increase the reaction temperature.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. |

| Starting Material Recovered | - Deactivation of the C-Cl bond- Steric hindrance | - Switch to a more active catalyst system (e.g., one with a more electron-rich ligand like SPhos or P(t-Bu)₃).- Increase catalyst loading. |

| Formation of Homocoupled Byproduct | - Oxygen contamination- High catalyst loading | - Ensure a thoroughly deoxygenated reaction mixture.- Reduce the catalyst loading. |

| Protodeboronation of Boronic Acid | - Prolonged reaction time at high temperature- Presence of excess water or protic impurities | - Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous solvents and consider using a boronic ester instead of the acid.[3] |

Experimental Workflow for Optimization

The following diagram outlines a logical workflow for optimizing the Suzuki-Miyaura coupling reaction for a new substrate pair.

Sources

- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

Application Note: Buchwald-Hartwig Amination of 2-Chloro-6-methyl-3-phenylpyridine

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 2-Chloro-6-methyl-3-phenylpyridine . This substrate presents a dual challenge: the electronic deactivation characteristic of 2-chloropyridines and, more critically, severe steric hindrance at the reaction site due to the ortho-phenyl group at the C3 position.

Successful coupling requires a catalyst system capable of facilitating oxidative addition into a hindered chloride while preventing

Substrate Analysis & Mechanistic Challenges

The Scaffold

The substrate, 2-Chloro-6-methyl-3-phenylpyridine, possesses specific structural features that dictate the reaction conditions:

-

2-Chloro Handle: Aryl chlorides are inherently less reactive than bromides or iodides due to a stronger C-Cl bond. In pyridines, the electron-deficient ring facilitates oxidative addition compared to chlorobenzenes, but the nitrogen lone pair can competitively bind to palladium, poisoning the catalyst.

-

3-Phenyl Group (The Critical Bottleneck): This group exerts significant steric bulk immediately adjacent to the reaction center. This hinders the approach of the palladium catalyst (Oxidative Addition) and, more severely, the coordination of the incoming amine.

-

6-Methyl Group: While distal to the reaction site, this group increases the electron density of the pyridine ring slightly, potentially making the C-Cl bond less electrophilic and harder to activate than in a naked 2-chloropyridine.

The Catalytic Cycle & Failure Modes

The following diagram illustrates the catalytic cycle with a focus on the specific failure points for this substrate.

Figure 1: Catalytic cycle highlighting the steric bottleneck at the amine coordination/reductive elimination stage caused by the 3-phenyl substituent.

Strategic Optimization

Ligand Selection (The "Buchwald" Strategy)

Standard ligands like BINAP or DPPF are insufficient for this substrate. The steric bulk requires Dialkylbiaryl Phosphine ligands.[1]

| Amine Class | Recommended Ligand | Rationale |

| Primary Amines (e.g., Aniline, Benzylamine) | BrettPhos | Designed to prevent binding of the amine's second proton, ensuring mono-arylation. The bulk promotes reductive elimination. |

| Secondary Amines (e.g., Morpholine, Piperidine) | RuPhos | The "Gold Standard" for secondary amines. Provides the perfect steric pocket to facilitate coupling without overcrowding the metal center. |

| Universal/Difficult | XPhos | Excellent general-purpose ligand for hindered aryl chlorides. A strong backup if RuPhos fails. |

Catalyst Source

Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand.

-

Why? In situ catalyst generation is often inefficient, leading to variable active Pd concentrations.

-

Solution: Use G4 Palladacycles (e.g., RuPhos Pd G4 or BrettPhos Pd G4). These are air-stable solids that activate rapidly and quantitatively upon exposure to base, ensuring a 1:1 Pd:Ligand ratio.

Base & Solvent[2]

-

Base: Sodium tert-butoxide (NaOtBu ) is the standard.[2] It is strong enough to deprotonate the amine-Pd complex but can be sensitive to functional groups.

-

Alternative: If the substrate contains esters or nitriles, switch to Cs₂CO₃ or K₃PO₄ .

-

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).[2]

-

Tip: For Cs₂CO₃, use t-Amyl Alcohol or Dioxane to improve solubility.

-

Experimental Protocol

Materials Checklist

-

Substrate: 2-Chloro-6-methyl-3-phenylpyridine (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-